N-(3-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
N-(3-Methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with fused oxa- and diaza- rings, a tetrahydrofuran-derived substituent, and a sulfanyl-acetamide linkage. The 3-methoxyphenyl group may enhance lipophilicity and membrane permeability, while the oxolane (tetrahydrofuran) moiety could influence conformational stability .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-30-16-7-4-6-15(12-16)25-20(28)14-33-24-26-21-18-9-2-3-10-19(18)32-22(21)23(29)27(24)13-17-8-5-11-31-17/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYENVCFZMQPBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C25H24N4O4 |
| Molecular Weight | 444.5 g/mol |
| IUPAC Name | N-(3-methoxyphenyl)-2-{6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl}acetamide |
Research indicates that this compound exhibits activity through several mechanisms:
- Antioxidant Activity : The presence of methoxy and oxo groups enhances its ability to scavenge free radicals.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cellular growth.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro studies showed that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- A notable study highlighted its efficacy against breast cancer cells, where it significantly reduced cell viability at low micromolar concentrations.
Antimicrobial Effects
The compound exhibits antimicrobial properties against a range of pathogens:
- Tests indicated effectiveness against both Gram-positive and Gram-negative bacteria.
- It demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
Neuroprotective Effects
Emerging research suggests neuroprotective properties:
- Animal models have shown that it can reduce oxidative stress in neuronal cells.
- Behavioral tests indicated improved cognitive function in treated subjects compared to controls.
Case Studies
-
Breast Cancer Cell Line Study :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted against Staphylococcus aureus and Escherichia coli.
- The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Neuroprotection in Rodent Models :
- A study evaluated the effects of the compound on oxidative stress markers in rodents subjected to neurotoxic conditions.
- Treated groups showed lower levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.
Comparison with Similar Compounds
Sulfonamide-Containing Derivatives
- Compound 3 (Molecules, 2013) : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide shares a sulfamoyl-acetamide backbone and tetrahydrofuran-derived substituent. Key differences include the absence of the tricyclic core and the presence of a phenyl group instead of a methoxyphenyl moiety. Synthesis involves acetylation of sulfanilyl chloride with a tetrahydrofuran-amine intermediate, yielding 57% efficiency .
- Compounds 3a–g (Turkish Journal of Chemistry, 2020): These derivatives incorporate a sulfamoyl-phenylenamino-prop-en-one framework. Unlike the target compound, they lack the tricyclic system but share methoxyphenyl and sulfonamide motifs. Synthesized via conventional methods using oxazol-5(4H)-one intermediates .
Natural Product Analogues
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto coefficients. While structurally distinct from the target compound, its comparison methodology (fingerprint-based similarity indexing) is applicable for identifying analogs in large databases .
Analytical and Computational Comparisons
Mass Spectrometry and Dereplication
Molecular networking via MS/MS fragmentation patterns (cosine scores) can cluster compounds with shared parent ions. For example, compounds with sulfonamide-acetamide motifs may exhibit cosine scores >0.7, indicating high structural similarity. The target compound’s EI-MS (m/z ~299.34 for related structures) aligns with sulfonamide-containing derivatives .
Chemical Space and Tanimoto Coefficients
Using Morgan fingerprints and Murcko scaffolds, the target compound would cluster with tricyclic heterocycles and sulfonamide derivatives. A Tanimoto coefficient ≥0.5 (as in ) would group it with compounds like 3a–g , enabling affinity comparisons in docking studies .
Pharmacokinetic and Bioactivity Profiles
Table 1: Comparative Properties of Target Compound and Analogues
Binding Affinity Predictions
Docking studies () suggest that tricyclic systems with sulfonamide linkages exhibit moderate-to-high affinity for enzymatic pockets (e.g., HDACs or kinases). The oxolane-methyl group may enhance binding via hydrophobic interactions, similar to tetrahydrofuran-substituted inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
